4-Bromo-2-methylbenzenesulfonamide

Description

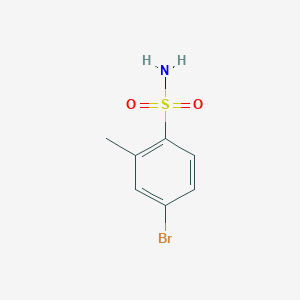

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSVWIADDUQGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609105 | |

| Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116340-67-1 | |

| Record name | 4-Bromo-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-methylbenzenesulfonamide chemical properties

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic sulfonamide that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a sulfonamide moiety, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic data, a validated synthesis protocol, and its applications in modern drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identifiers

The structural integrity of a molecule is the foundation of its chemical behavior. This compound's arrangement of functional groups dictates its reactivity and potential applications.

Chemical Structure:

Key Identifiers:

A consistent and accurate identification system is paramount in chemical research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 116340-67-1 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [1] |

| Molecular Weight | 250.11 g/mol | [2] |

| InChI Key | BTSVWIADDUQGGP-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(c(c1)S(=O)(=O)N)Br | N/A |

Physicochemical Properties

The physical properties of a compound determine its handling, storage, and suitability for various reaction conditions.

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Melting Point | 180-184 °C | Data for the isomeric 4-bromo-2-methylbenzoic acid, suggesting a similar range for the sulfonamide.[3] |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water. | General chemical knowledge. |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Below are the expected spectral characteristics for this compound based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |

| 3390–3320 | N-H Asymmetric Stretch | Medium-Strong | [4] |

| 3280–3230 | N-H Symmetric Stretch | Medium-Strong | [4] |

| 3100–3000 | Aromatic C-H Stretch | Medium | [5] |

| 2975–2850 | Aliphatic C-H Stretch (Methyl) | Medium | [6] |

| 1345–1315 | S=O Asymmetric Stretch | Strong | [4] |

| 1185–1145 | S=O Symmetric Stretch | Strong | [4] |

| ~900 | S-N Stretch | Medium | [7] |

| 1600-1450 | Aromatic C=C Bending | Medium-Strong | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | d | 1H | Ar-H (ortho to SO₂NH₂) | Deshielded by the electron-withdrawing sulfonamide group. |

| ~7.6 | d | 1H | Ar-H (ortho to Br) | Influenced by the bromine atom. |

| ~7.4 | dd | 1H | Ar-H (ortho to CH₃) | Coupling to adjacent aromatic protons. |

| ~4.5-5.5 | br s | 2H | SO₂NH₂ | Broad signal due to quadrupole broadening and exchange; position is solvent-dependent.[8] |

| ~2.4 | s | 3H | CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring.[8] |

¹³C NMR: The carbon spectrum will complement the proton data.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C -SO₂NH₂ | Quaternary carbon attached to the electron-withdrawing sulfonamide. |

| ~140 | C -CH₃ | Quaternary carbon attached to the methyl group. |

| ~135 | C -Br | Carbon bearing the bromine atom. |

| ~132, 130, 128 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~20 | C H₃ | Aliphatic carbon of the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. The key feature is the isotopic pattern of bromine.

-

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 249 and 251, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation patterns include the loss of SO₂NH₂ (m/z = 80) and subsequent cleavages of the aromatic ring.

Synthesis and Reactivity

General Synthesis Pathway

This compound is typically synthesized from 3-bromotoluene in a multi-step process. The causality behind this pathway is the need to introduce the sulfonyl group and then convert it to the desired sulfonamide.

Step-by-Step Protocol:

-

Sulfonation: 3-Bromotoluene is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the C6 position (ortho to methyl, meta to bromo) to yield 4-bromo-2-methylbenzenesulfonic acid.[9]

-

Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride (-SO₂Cl) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial for the subsequent amination.

-

Amination: The 4-bromo-2-methylbenzenesulfonyl chloride is reacted with aqueous ammonia or an ammonia source to displace the chloride and form the final sulfonamide product. This is a standard and high-yielding method for sulfonamide synthesis.[10]

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The molecule's functionality allows for diverse chemical transformations, making it a valuable intermediate.

-

N-Functionalization: The acidic protons on the sulfonamide nitrogen can be deprotonated with a base, and the resulting anion can be alkylated or arylated to create secondary or tertiary sulfonamides.

-

Aromatic Ring Reactions: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic strategy.

-

Electrophilic Aromatic Substitution: The existing substituents deactivate the ring towards further electrophilic substitution, but harsh conditions could lead to nitration or halogenation, with the substitution pattern guided by the existing groups.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Development

The sulfonamide moiety is a privileged pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[4] this compound serves as a versatile starting material for synthesizing novel therapeutic agents.

-

Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are classic inhibitors of carbonic anhydrase, an enzyme family implicated in glaucoma and certain types of epilepsy. The specific substitution pattern of this compound can be used to explore structure-activity relationships (SAR) to achieve isoform selectivity and improved potency.[11]

-

Kinase and Enzyme Inhibitors: The scaffold can be elaborated via cross-coupling reactions to generate libraries of compounds for screening against various biological targets, such as protein kinases, which are central to cancer signaling pathways.[12]

-

Metabolic Pathway Modulators: Recent studies have identified benzenesulfonamide derivatives as inhibitors of oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancers that rely on aerobic metabolism.[13]

-

Ion Channel Modulators: Substituted benzenesulfonamides are being investigated as modulators of voltage-gated sodium channels, which are key targets for the treatment of epilepsy and other neurological disorders.[14]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure safety. The following information is based on safety data sheets for structurally similar compounds.[15][16][17]

-

Hazard Classification: Likely classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potentially respiratory irritation (STOT SE 3).[15][17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

First Aid Measures:

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[15]

Conclusion

This compound is a compound of significant interest to the scientific community due to its versatile chemical nature and its potential as a scaffold in drug discovery. Its well-defined physicochemical properties, predictable spectroscopic profile, and multiple reactive sites make it an invaluable tool for synthetic chemists. The continued exploration of derivatives based on this core structure holds promise for the development of novel therapeutics targeting a range of diseases.

References

- 1. This compound | 116340-67-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. 4-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 18367613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide (CAS Number: 116340-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a key intermediate in the synthesis of complex pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, including Janus Kinase (JAK) inhibitors and Hypoxia-Inducible Factor-2α (HIF-2α) agonists. While the compound itself is not known to possess direct biological activity, its role as a structural scaffold is critical in the generation of potent and selective drug candidates.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 116340-67-1 | |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.12 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | >98% (typical) | |

| Storage Temperature | Room temperature | |

| InChI Key | BTSVWIADDUQGGP-UHFFFAOYSA-N |

Spectral Data

The structural identity of this compound can be confirmed using various analytical techniques. Below are the reported spectral data.

| Technique | Data | Source(s) |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.87 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 2.1, 0.8 Hz, 1H), 7.46 (dd, J = 8.6, 2.1 Hz, 1H), 4.83 (s, 2H), 2.66 (s, 3H) | [1] |

| LC-MS | m/z [M-H]⁻ | [1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on procedures outlined in patent literature.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-bromo-3-methylbenzene

-

Chlorosulfonic acid

-

Chloroform (CHCl₃)

-

Ice water

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 1-bromo-3-methylbenzene (10 g, 58 mmol) in chloroform (100 mL) is prepared and cooled to 0°C.

-

Chlorosulfonic acid (63.0 g, 540 mmol) is added slowly to the cold solution.

-

The reaction mixture is stirred for 2 hours at 0°C.

-

The reaction mixture is then carefully poured into ice water (400 mL).

-

The product is extracted with ethyl acetate (500 mL).

-

The organic layer is collected, and the solvent is removed to yield this compound.

Note: This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as chlorosulfonic acid is highly corrosive.

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-methylbenzenesulfonamide

Preamble: Navigating the Landscape of Substituted Benzenesulfonamides

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration of the physical properties of 4-Bromo-2-methylbenzenesulfonamide. In the intricate world of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The precise arrangement of substituents on the aromatic ring dramatically influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

While extensive data exists for many benzenesulfonamide derivatives, specific experimental values for this compound are not readily found in publicly accessible literature. This guide, therefore, adopts a dual approach. Firstly, it presents a detailed analysis of the closely related, and well-characterized isomer, 4-Bromo-N-methylbenzenesulfonamide , to provide a valuable comparative baseline. Secondly, it outlines the established experimental methodologies and predictive spectroscopic interpretations that are essential for the full characterization of this compound. This document is structured to empower the reader with both a practical understanding of a relevant analogue and the foundational knowledge to characterize the title compound with scientific rigor.

I. Core Physicochemical Properties: A Comparative Analysis

Due to the limited availability of specific experimental data for this compound, we will examine the properties of its structural isomer, 4-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8) . This compound shares the same molecular formula (C₇H₈BrNO₂S) and molecular weight (250.11 g/mol ), making it a relevant surrogate for understanding the general characteristics of this class of molecules.

| Physical Property | 4-Bromo-N-methylbenzenesulfonamide | This compound (Predicted) |

| Molecular Formula | C₇H₈BrNO₂S | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol [1] | 250.11 g/mol |

| Melting Point | 70-72 °C[2] | Likely a distinct, sharp melting point. |

| Boiling Point | 330.3 ± 44.0 °C (Predicted)[2] | Expected to be in a similar range. |

| Appearance | White to light-yellow powder or crystals[1] | Expected to be a crystalline solid. |

| Solubility | Soluble in dilute alkaline solutions. General organic solvents. | Expected to be soluble in polar organic solvents and aqueous bases. |

II. Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physical properties of a novel compound like this compound.

A. Melting Point Determination: A Criterion of Purity

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Methodology: Capillary Melting Point Determination [3][4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (initially rapid to approach the melting point, then 1-2°C per minute for the final determination).

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

B. Solubility Profiling: Guiding Formulation and Biological Assessment

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and for predicting its behavior in biological systems.

Methodology: Qualitative Solubility Testing [5][6][7]

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, 5% aqueous NaHCO₃, and organic solvents like ethanol, methanol, acetone, and dichloromethane.

-

Procedure:

-

To approximately 1 mL of the chosen solvent in a test tube, add a small, measured amount (e.g., 10 mg) of this compound.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Visual observation is used to determine if the compound has dissolved completely, partially, or not at all.

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates an acidic character, likely from the sulfonamide N-H.

-

Solubility in 5% HCl would suggest a basic functional group, which is not expected for this molecule.

-

Solubility in organic solvents provides insights into the overall polarity of the molecule.

-

III. Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for confirming the structure of a synthesized compound. The following sections predict the key spectral features of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms in the molecule.

-

Aromatic Protons (6.5-8.0 ppm): The protons on the benzene ring will appear in this region.[8][9][10][11][12] Due to the substitution pattern, we would expect to see three distinct signals for the aromatic protons, likely exhibiting complex splitting patterns (doublets or doublet of doublets) due to ortho and meta coupling.

-

Sulfonamide Proton (-SO₂NH₂): A broad singlet is expected for the two protons of the primary sulfonamide group. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.3-2.5 ppm.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Aromatic Carbons (110-150 ppm): Six distinct signals are expected for the six carbons of the substituted benzene ring.[8][10][11][12] The carbon attached to the bromine atom will be shifted to a lower field, while the carbons bearing the sulfonyl and methyl groups will also have characteristic chemical shifts.

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region (around 20 ppm) is expected for the methyl carbon.

B. Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]

-

N-H Stretching (3400-3200 cm⁻¹): Two distinct bands in this region are characteristic of the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.[13]

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[15]

-

S=O Stretching (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (-SO₂-) will be prominent.[13][16]

-

C=C Stretching (Aromatic) (1600-1450 cm⁻¹): Several bands in this region will indicate the presence of the benzene ring.[15]

-

S-N Stretching (around 900 cm⁻¹): A band in this region can be attributed to the stretching of the sulfur-nitrogen bond.[13][16]

C. Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (250.11 g/mol ).

-

Isotopic Pattern of Bromine: A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[17][18][19] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

-

Fragmentation Pattern: The molecule will fragment in a predictable manner, with common fragmentation pathways including the loss of SO₂ and the cleavage of the C-S bond.

IV. Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and a typical workflow for the physicochemical characterization of this compound.

Caption: Molecular Structure of this compound

Caption: Workflow for Physicochemical Characterization

V. Conclusion and Future Directions

This technical guide provides a robust framework for understanding and characterizing the physical properties of this compound. While direct experimental data for this specific isomer is scarce, the comparative data for 4-Bromo-N-methylbenzenesulfonamide, coupled with detailed experimental protocols and predictive spectroscopic analysis, offers a solid foundation for researchers. The methodologies outlined herein are fundamental to the process of drug discovery and development, ensuring the thorough characterization and quality control of novel chemical entities. It is our hope that this guide will serve as a valuable resource for scientists working with this and related classes of compounds, ultimately contributing to the advancement of medicinal chemistry.

References

- 1. CAS 703-12-8: 4-Bromo-N-methylbenzenesulfonamide [cymitquimica.com]

- 2. 4-Bromo-N-methylbenzenesulfonamide | 703-12-8 [sigmaaldrich.com]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. znaturforsch.com [znaturforsch.com]

- 14. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

4-Bromo-2-methylbenzenesulfonamide molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents due to its ability to mimic a carboxylic acid group and act as a versatile hydrogen bond donor and acceptor. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, analytical characterization, and its relevance to researchers in the pharmaceutical sciences.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 250.12 g/mol | --INVALID-LINK--[2] |

| CAS Number | 116340-67-1 | --INVALID-LINK--[1][3] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[1] |

Molecular Structure and Chemical Identifiers

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a sulfonamide group at the 1-position. This specific substitution pattern influences its steric and electronic properties, which are critical for its interaction with biological targets.

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| InChI | 1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)[1] |

| InChI Key | BTSVWIADDUQGGP-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=CC(=C1)Br)S(=O)(=O)N |

The presence of the electron-withdrawing bromine atom and the sulfonamide group, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring. This is a key consideration in its application in drug design, where such properties can be tailored to achieve specific binding affinities and pharmacokinetic profiles. The sulfonamide moiety itself is a critical pharmacophore found in various drugs, including antibacterial agents and diuretics.[4][5]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically follows established protocols for the formation of sulfonamides. A common and reliable method involves the reaction of the corresponding sulfonyl chloride with ammonia.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-methylaniline (o-toluidine).

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions.

Step 1: Bromination of 2-Methylaniline

-

Dissolve 2-methylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the mixture into a large volume of water to precipitate the product, 4-bromo-2-methylaniline.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Conversion to 4-Bromo-2-methylbenzenesulfonyl chloride

-

Prepare a solution of sodium nitrite in water.

-

Suspend the 4-bromo-2-methylaniline in concentrated hydrochloric acid and cool to 0-5°C in an ice-salt bath.

-

Add the sodium nitrite solution dropwise to the suspension to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

-

Add the cold diazonium salt solution to the sulfur dioxide solution. A vigorous reaction will occur, evolving nitrogen gas.

-

After the reaction subsides, extract the resulting sulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Ammonolysis of 4-Bromo-2-methylbenzenesulfonyl chloride

-

Dissolve the crude 4-bromo-2-methylbenzenesulfonyl chloride in a solvent such as acetone.

-

Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold water to precipitate the this compound.

-

Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Applications in Research and Drug Development

Sulfonamide-containing molecules are prevalent in medicinal chemistry. Their ability to act as bioisosteres for carboxylic acids, coupled with their synthetic accessibility, makes them attractive scaffolds in drug design.[4][5]

-

Anticancer Agents: Many sulfonamide derivatives have been investigated for their anticancer properties. They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, certain 4-methylbenzenesulfonamide derivatives have been designed and synthesized as CDK2 inhibitors.[6]

-

Enzyme Inhibition: The sulfonamide group can effectively bind to the active sites of various enzymes, particularly metalloenzymes containing a zinc ion, such as carbonic anhydrases.

-

Chemical Probes: As a well-defined chemical entity, this compound can be used as a starting material or a fragment in the synthesis of more complex molecules for screening in drug discovery campaigns. Small molecules with low molecular weight are crucial in regulating biological processes.[7]

-

Antibacterial Agents: The sulfonamide class of drugs was among the first effective chemotherapeutic agents to be widely used against bacterial infections. While the parent compound itself may not have potent antibacterial activity, it serves as a valuable scaffold for developing new antibacterial agents.

Analytical Characterization

Definitive identification and purity assessment of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring. The methyl group will appear as a singlet, typically in the range of 2.3-2.7 ppm. The NH₂ protons of the sulfonamide group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1350-1300 | S=O asymmetric stretching |

| 1180-1160 | S=O symmetric stretching |

| ~1100 | C-N stretching |

| ~600 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.12 g/mol ).

-

Isotopic Pattern: A characteristic feature will be the presence of two peaks of nearly equal intensity for the molecular ion (M+ and M+2), which is indicative of the presence of a single bromine atom (the natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).[8]

Workflow for Spectroscopic Analysis

Caption: Workflow for the analytical characterization of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: While specific toxicity data for this compound may be limited, related sulfonamides can be irritants to the skin, eyes, and respiratory tract. Harmful if swallowed.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable building block for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the versatile sulfonamide functional group make it an important starting material for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective use in a research setting.

References

- 1. This compound | 116340-67-1 [sigmaaldrich.com]

- 2. Benzenesulfonamide, N-bromo-4-methyl- | C7H8BrNO2S | CID 10880221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug discovery | UCB [ucb.com]

- 8. lehigh.edu [lehigh.edu]

- 9. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Solubility of 4-Bromo-2-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-2-methylbenzenesulfonamide in organic solvents. Currently, there is a lack of publicly available quantitative solubility data for this specific compound. This document provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment and a structured template for data presentation. The provided methodologies are based on established practices for characterizing the physicochemical properties of organic compounds, which are crucial for applications in drug development and chemical research.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide functional group. The arrangement of these substituents influences its polarity, crystal lattice energy, and ultimately, its solubility in various organic solvents. Understanding the solubility of this compound is a critical first step in many research and development pipelines, impacting everything from reaction conditions and purification strategies to formulation and bioavailability in drug discovery.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been reported. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | Ketone | 25 | e.g., HPLC | ||

| e.g., Ethanol | Alcohol | 25 | e.g., UV-Vis | ||

| e.g., Methanol | Alcohol | 25 | |||

| e.g., Dichloromethane | Halogenated | 25 | |||

| e.g., Ethyl Acetate | Ester | 25 | |||

| e.g., Toluene | Aromatic HC | 25 | |||

| e.g., Hexane | Aliphatic HC | 25 | |||

| e.g., DMSO | Sulfoxide | 25 |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of suitable solvents.[1]

Objective: To quickly classify the solubility of this compound in a variety of organic solvents as soluble, partially soluble, or insoluble.[1]

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Toluene, Hexane, DMSO)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Label a series of test tubes, one for each solvent.

-

Add approximately 5-10 mg of this compound to each tube.

-

Add 1 mL of the corresponding solvent to each tube.

-

Securely cap the tubes and vortex vigorously for 30-60 seconds.[1]

-

Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classify the solubility based on visual inspection.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the precise equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or NMR)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.

-

Sample Collection and Preparation: Once equilibrium is established, stop agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analysis:

-

HPLC/UV-Vis: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve. Analyze the filtered supernatant and the standard solutions to determine the concentration of the dissolved compound.

-

NMR: A newer method using Nuclear Magnetic Resonance (NMR) can provide accurate measurements more rapidly as it does not require phase separation.[2][3] Samples of saturated solutions are analyzed in the presence of excess solute.[3]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Navigating the Spectral Landscape of 4-Bromo-2-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for researchers in the field.

Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data to facilitate its structural characterization. These predictions are based on well-established algorithms that consider the magnetic environment of each nucleus.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These tables provide essential information on chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 1H | H-6 |

| 7.59 | dd | 1H | H-5 |

| 7.52 | d | 1H | H-3 |

| 4.98 | s (br) | 2H | -SO₂NH₂ |

| 2.50 | s | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Predictions were performed using advanced NMR prediction software.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C-1 |

| 139.8 | C-2 |

| 135.5 | C-3 |

| 133.0 | C-5 |

| 128.8 | C-6 |

| 123.5 | C-4 |

| 20.4 | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Predictions were performed using advanced NMR prediction software.

Structural Elucidation through NMR Spectroscopy

The predicted NMR data provides a detailed picture of the molecular structure of this compound.

¹H NMR Spectrum Analysis:

-

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at the C-6 position (H-6) is predicted to appear as a doublet at approximately 7.78 ppm.

-

The proton at the C-5 position (H-5) is expected to be a doublet of doublets around 7.59 ppm due to coupling with both H-6 and H-3.

-

The proton at the C-3 position (H-3) is predicted to be a doublet at approximately 7.52 ppm.

-

A broad singlet, characteristic of the sulfonamide protons (-SO₂NH₂), is anticipated around 4.98 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

A sharp singlet corresponding to the three protons of the methyl group (-CH₃) is predicted at approximately 2.50 ppm.

¹³C NMR Spectrum Analysis:

-

The ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon atom of the methyl group.

-

The quaternary carbons, C-1, C-2, and C-4, are predicted to appear at 141.2 ppm, 139.8 ppm, and 123.5 ppm, respectively.

-

The methine carbons of the aromatic ring, C-3, C-5, and C-6, are predicted to resonate at 135.5 ppm, 133.0 ppm, and 128.8 ppm, respectively.

-

The carbon of the methyl group is predicted to have a chemical shift of around 20.4 ppm.

Experimental Protocols for NMR Data Acquisition

While the data presented here is predicted, the following section outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound for researchers who may synthesize or acquire this compound.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is appropriate for most organic molecules.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.

Visualization of Molecular Structure and NMR Assignments

To aid in the visualization of the structure and the assignment of the NMR signals, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Predicted ¹H NMR signal assignments for this compound.

Caption: Predicted ¹³C NMR signal assignments for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol, serves as a valuable resource for the unambiguous structural confirmation of this important chemical intermediate. The provided visualizations further aid in understanding the structure-spectrum correlations. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm the structure with experimentally acquired data whenever possible.

initial synthesis routes for 4-Bromo-2-methylbenzenesulfonamide

An In-depth Technical Guide to the Initial Synthesis Routes for 4-Bromo-2-methylbenzenesulfonamide

Abstract

This compound is a key chemical intermediate, particularly valuable in medicinal chemistry and drug development as a precursor for synthesizing targeted therapeutic agents, such as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This guide provides a comprehensive technical overview of two primary, viable initial synthesis routes for this compound, designed for researchers, chemists, and professionals in the pharmaceutical industry. The routes detailed herein commence from readily available starting materials and proceed via distinct core transformations: electrophilic aromatic substitution (chlorosulfonation) and a Sandmeyer-type reaction. This document elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and offers a comparative analysis to guide researchers in selecting the most appropriate method based on laboratory scale, reagent availability, and safety considerations.

Introduction and Retrosynthetic Analysis

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[3] The specific substitution pattern of this compound offers a versatile scaffold for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

A logical retrosynthetic analysis of the target molecule reveals that the most direct disconnection is at the sulfur-nitrogen bond, a common and reliable method for sulfonamide synthesis.[4][5][6] This approach identifies 4-bromo-2-methylbenzenesulfonyl chloride as the pivotal intermediate. The challenge, therefore, lies in the regioselective synthesis of this sulfonyl chloride. Two primary strategies emerge for constructing the key intermediate from basic chemical feedstocks.

The following diagram illustrates the retrosynthetic approach, breaking down the target molecule into its primary precursors.

Caption: Retrosynthetic analysis of this compound.

This guide will now explore the forward synthesis of each proposed route in detail.

Synthesis Route 1: Direct Chlorosulfonation

This route represents the most direct approach, employing a powerful electrophilic aromatic substitution reaction to install the sulfonyl chloride group onto a commercially available substituted benzene ring.

Principle and Rationale

The core of this route is the chlorosulfonation of 3-bromo-1-methylbenzene (m-bromotoluene). Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, believed to be SO₂Cl⁺ or a related species.[7] The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring.

-

Methyl Group (-CH₃): An activating, ortho-, para- directing group.

-

Bromo Group (-Br): A deactivating, ortho-, para- directing group.

In 3-bromo-1-methylbenzene, the positions ortho to the methyl group are 2 and 6; the para position is 5. The positions ortho to the bromo group are 2 and 4; the para position is 6. The powerful activating effect of the methyl group preferentially directs the incoming electrophile. Position 4 is strongly favored as it is ortho to the bromo group and, crucially, para to the strongly activating methyl group, while also being less sterically hindered than position 2. This convergence of directing effects makes 3-bromo-1-methylbenzene the ideal starting material for achieving the desired 1,2,4-substitution pattern.

Caption: Overall transformation for Synthesis Route 1.

Experimental Protocols

Step A: Synthesis of 4-Bromo-2-methylbenzenesulfonyl Chloride

This protocol is adapted from general procedures for chlorosulfonation of aromatic compounds.[8]

-

Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagents: In the dropping funnel, place 3-bromo-1-methylbenzene (1.0 eq). In the flask, add chlorosulfonic acid (approx. 3.0-4.0 eq) and cool the flask to 0-5 °C using an ice-water bath.

-

Reaction: Add the 3-bromo-1-methylbenzene dropwise to the stirred, cooled chlorosulfonic acid over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Step B: Synthesis of this compound

This protocol follows the classic reaction of a sulfonyl chloride with an amine source.[4][9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude or purified 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonia (ammonium hydroxide, ~2.0-3.0 eq) dropwise. A white precipitate of the sulfonamide will form.

-

Maturation: Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Workup: If using a water-miscible solvent like THF, add water to the reaction mixture and remove the THF under reduced pressure. If using DCM, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Collect the solid product by filtration. If the product is in the organic layer, evaporate the solvent to yield the crude sulfonamide.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Synthesis Route 2: Sandmeyer-Type Reaction

This multi-step route offers an alternative pathway that avoids the use of chlorosulfonic acid, relying on the versatile chemistry of diazonium salts. It is particularly useful if the starting aniline is more readily available or cheaper than the corresponding bromotoluene.

Principle and Rationale

This pathway begins with 4-bromo-2-methylaniline. The core transformation involves converting the primary amino group into a diazonium salt, which is an excellent leaving group (N₂ gas).[10] This diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide, which installs the desired sulfonyl chloride moiety.[3][11] This sequence of diazotization followed by a substitution reaction is known as the Sandmeyer reaction or a Sandmeyer-type reaction.[12]

The synthesis of the starting material, 4-bromo-2-methylaniline, typically begins with 2-methylaniline (o-toluidine). The amine is first protected as an acetamide to moderate its reactivity and direct bromination to the para position. Subsequent hydrolysis removes the protecting group to yield the required aniline.[13][14]

Caption: Workflow for Synthesis Route 2.

Experimental Protocols

Step A: Diazotization of 4-Bromo-2-methylaniline [15]

-

Setup: In a beaker or flask, prepare a solution of 4-bromo-2-methylaniline (1.0 eq) in an aqueous solution of a strong acid like HCl or HBr (approx. 3.0 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (approx. 1.1 eq) in a minimal amount of cold water.

-

Reaction: Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a color change. The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Step B: Conversion to 4-Bromo-2-methylbenzenesulfonyl Chloride [3]

-

Setup: In a separate reaction flask, prepare a solution of copper(I) chloride (CuCl) (catalytic amount) in a solvent like acetic acid.

-

SO₂ Introduction: Bubble sulfur dioxide (SO₂) gas through this solution.

-

Reaction: Add the freshly prepared, cold diazonium salt solution from Step A slowly to the SO₂/CuCl solution with vigorous stirring. Nitrogen gas will be evolved.

-

Maturation: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

-

Workup and Isolation: Pour the reaction mixture into ice water. The sulfonyl chloride will separate, often as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ether), wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step C: Synthesis of this compound

The protocol for this final amination step is identical to Step B of Route 1.

Comparative Analysis of Synthesis Routes

The choice between Route 1 and Route 2 depends on several factors, including scale, safety protocols, and available starting materials.

| Feature | Route 1: Direct Chlorosulfonation | Route 2: Sandmeyer-Type Reaction |

| Starting Material | 3-Bromo-1-methylbenzene | 4-Bromo-2-methylaniline |

| Number of Steps | 2 | 3 (plus synthesis of the aniline) |

| Key Reagents | Chlorosulfonic acid (highly corrosive) | Sodium nitrite, SO₂ gas, CuCl |

| Safety & Handling | Requires careful handling of a highly reactive and corrosive acid; produces HCl gas.[5] | Involves an unstable diazonium intermediate and a toxic gas (SO₂). Diazonium salts can be explosive if isolated. |

| Regioselectivity | Generally high and predictable based on substituent directing effects. | Excellent, as the position of the sulfonyl chloride is fixed by the starting aniline. |

| Potential Yield | Can be high, but may be reduced by side products or difficult workup. | Often moderate to good yields across the multiple steps. |

| Scalability | Well-suited for large-scale industrial synthesis due to fewer steps and lower cost of bulk reagents. | Better suited for laboratory or small-scale synthesis due to the handling of the diazonium intermediate. |

Field-Proven Insights:

-

Route 1 is often preferred for industrial applications due to its atom economy and directness. However, the aggressive nature of chlorosulfonic acid necessitates specialized equipment and stringent safety measures.

-

Route 2 provides greater flexibility and control, especially if a variety of substituted anilines are available for creating a library of related sulfonamides. The in situ use of the diazonium salt is a critical safety protocol that must be followed.

Purification and Characterization

Independent of the chosen route, the final product, this compound, must be purified and its identity confirmed.

-

Purification: Recrystallization from solvents such as ethanol, aqueous ethanol, or ethyl acetate/hexane is the most common and effective method for obtaining a high-purity crystalline solid.

-

Characterization:

-

Melting Point: The reported melting point for 4-Bromo-2-methylbenzenesulfonyl chloride is 62-66 °C.[16] The melting point of the final sulfonamide should be determined and compared to literature values if available.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Expected ¹H NMR signals would include three distinct aromatic protons and a singlet for the methyl group. The sulfonamide N-H protons may appear as a broad singlet.

-

Infrared (IR) Spectroscopy: Key stretches would include N-H bands (~3300-3400 cm⁻¹), aromatic C-H and C=C bands, and strong characteristic S=O stretching bands for the sulfonyl group (~1350 and 1160 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight and shows the characteristic isotopic pattern for a bromine-containing compound.

-

Conclusion

This guide has detailed two robust and scientifically sound . The direct chlorosulfonation of 3-bromo-1-methylbenzene offers an efficient, two-step process ideal for larger-scale production, provided the necessary safety infrastructure is in place. The Sandmeyer-type reaction, starting from 4-bromo-2-methylaniline, provides a versatile, albeit longer, alternative that offers excellent regiochemical control and is well-suited for laboratory-scale synthesis. The selection of the optimal route will ultimately be guided by the specific objectives, resources, and safety capabilities of the research or production team.

References

- 1. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE | 139937-37-4 [amp.chemicalbook.com]

- 2. 4-BROMO-2-METHYLBENZENE-1-SULFONYL CHLORIDE CAS#: 139937-37-4 [amp.chemicalbook.com]

- 3. books.rsc.org [books.rsc.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. Identify 'A' and 'B' in the following reaction sequence and rewrite the r.. [askfilo.com]

- 16. 4-ブロモ-2-メチルベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-2-methylbenzenesulfonamide: Structure, Bonding, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of 4-Bromo-2-methylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles and data from closely related analogs to present a robust profile of the compound.

Molecular Structure and Bonding

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group. The IUPAC name for this compound is this compound.

Key Structural Features:

-

Aromatic Ring: A planar six-membered benzene ring forms the core of the molecule.

-

Substituents: The benzene ring is substituted at positions 1, 2, and 4 with a sulfonamide (-SO₂NH₂), a methyl (-CH₃), and a bromine (-Br) group, respectively.

-

Sulfonamide Group: This functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring and an amino group (-NH₂). The geometry around the sulfur atom is approximately tetrahedral.

The bonding within the molecule is primarily covalent. The benzene ring exhibits aromaticity, with delocalized π-electrons across the six carbon atoms. The sulfonamide group is electron-withdrawing, which influences the electronic properties of the aromatic ring.

Predicted Physicochemical Properties

While extensive experimental data is not available, key physicochemical properties can be computed or are available from chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | |

| Molecular Weight | 250.11 g/mol | [1] |

| CAS Number | 116340-67-1 | |

| IUPAC Name | This compound | |

| InChI Key | BTSVWIADDUQGGP-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the chlorosulfonation of 1-bromo-3-methylbenzene followed by amination. This method is a standard procedure for the preparation of arylsulfonamides.

Step 1: Synthesis of 4-Bromo-2-methylbenzene-1-sulfonyl chloride

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Add chlorosulfonic acid (e.g., 4 equivalents) to the flask and cool it in an ice-water bath.

-

Slowly add 1-bromo-3-methylbenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid precipitate, 4-bromo-2-methylbenzene-1-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

-

In a flask, add the crude 4-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of concentrated aqueous ammonia with stirring in an ice bath.

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

The solid product, this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.

-

The crude product can be purified by recrystallization from an ethanol-water mixture to yield the pure sulfonamide.

Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm.- A singlet for the sulfonamide protons (-SO₂NH₂) around δ 7.0-7.5 ppm (this peak may be broad and its position can vary with concentration and solvent).- Three aromatic protons in the range of δ 7.0-8.0 ppm, with splitting patterns determined by their coupling constants (ortho, meta). |

| ¹³C NMR | - A signal for the methyl carbon (-CH₃) around δ 20-25 ppm.- Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, methyl, and sulfonamide substituents. The carbon attached to the sulfonamide group would be the most downfield. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the -NH₂ group around 3300-3400 cm⁻¹ (two bands, symmetric and asymmetric).- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.- Asymmetric and symmetric S=O stretching of the sulfonamide group around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.- C-Br stretching at lower wavenumbers, typically below 1000 cm⁻¹. |

Potential Biological Activity: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors[2]. The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and inhibiting the enzyme's function. Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[3].

Given its structure, this compound is a potential candidate for carbonic anhydrase inhibition. The bromo and methyl substituents on the benzene ring would influence its binding affinity and selectivity for different CA isoforms. Studies on other bromo-substituted benzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms like CA IX and CA XII[2][4].

Further experimental studies would be required to determine the specific inhibitory profile of this compound against various carbonic anhydrase isoforms and to evaluate its potential as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols should be adapted and optimized by qualified personnel in a laboratory setting. All chemical handling should be performed with appropriate safety precautions.

References

- 1. 4-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 18367613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Brominated Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of brominated benzenesulfonamides. This class of compounds, characterized by a bromine atom and a sulfonamide group attached to a benzene ring, has seen diverse applications, from synthetic intermediates to components of biologically active molecules. This document details key historical milestones, modern synthetic protocols, quantitative data, and the underlying chemical principles.

Discovery and Historical Context

The history of brominated benzenesulfonamides is intrinsically linked to the broader development of organic sulfur chemistry and the rise of sulfonamides as a critical class of therapeutic agents. While a singular "discovery" of the entire class is difficult to pinpoint, its origins can be traced back to early investigations of benzene and its derivatives in the 19th and early 20th centuries.

The foundational work on benzenesulfonic acids and their derivatives paved the way for the synthesis of halogenated analogues. The medical significance of aryl sulfonamides gained prominence in the 1930s with the discovery of the first commercially available antibiotics, the sulfa drugs.[1] This discovery spurred immense interest in the synthesis of a wide variety of substituted benzenesulfonamides, including brominated derivatives, to explore their structure-activity relationships.

Early synthetic work often involved electrophilic aromatic substitution reactions on benzene derivatives. The direct chlorosulfonation of bromobenzene became a key method for producing the essential precursor, 4-bromobenzenesulfonyl chloride. Another historical route to related structures involved the Hofmann rearrangement of amides, a reaction discovered by August Wilhelm von Hofmann in 1881, which allows for the conversion of a primary amide to a primary amine with one less carbon atom.[2][3]

Synthetic Methodologies

The synthesis of brominated benzenesulfonamides typically proceeds through the formation of a brominated benzenesulfonyl chloride intermediate, which is then reacted with ammonia or an amine.

Preparation of Brominated Benzenesulfonyl Chlorides

The primary method for synthesizing bromobenzenesulfonyl chlorides is the direct chlorosulfonation of bromobenzene. This electrophilic aromatic substitution reaction is a well-established and efficient method.

A plausible alternative, particularly for ortho-isomers, involves a multi-step sequence starting from a brominated aniline derivative. This can proceed via a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently reacted to introduce the sulfonyl chloride moiety.

Formation of Brominated Benzenesulfonamides

Once the brominated benzenesulfonyl chloride is obtained, the corresponding sulfonamide is typically formed by ammonolysis, which is the reaction with ammonia. This is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative brominated benzenesulfonamide, 4-bromobenzenesulfonamide, and its N-acylated derivative.

Synthesis of 4-Bromobenzenesulfonyl Chloride

Reaction: Chlorosulfonation of Bromobenzene

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.

-

Carefully pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

-

Collect the precipitated solid, crude 4-bromobenzenesulfonyl chloride, by suction filtration and wash it with cold water.

Synthesis of 4-Bromobenzenesulfonamide

Reaction: Ammonolysis of 4-Bromobenzenesulfonyl Chloride

Procedure:

-

Prepare a mixture of 200 mL of concentrated aqueous ammonia and 200 g of crushed ice in a beaker.

-

Slowly add 51 g (0.2 moles) of crude 4-bromobenzenesulfonyl chloride to the cold ammonia solution with constant stirring.

-

Continue stirring for about 15 minutes after all the sulfonyl chloride has been added.

-

Collect the solid 4-bromobenzenesulfonamide by suction filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from hot water or aqueous ethanol.

Synthesis of N-(4-bromobenzenesulfonyl)benzamide

Reaction: N-Benzoylation of 4-Bromobenzenesulfonamide (Schotten-Baumann reaction)

Procedure:

-

In a suitable flask, dissolve 2.36 g (10 mmol) of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution.